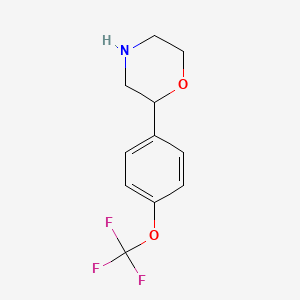

2-(4-(Trifluoromethoxy)phenyl)morpholine

Description

2-(4-(Trifluoromethoxy)phenyl)morpholine (CAS: 1094752-66-5) is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF₃) substituent is a strong electron-withdrawing group, conferring unique electronic and steric properties to the molecule. This compound is synthesized via transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, as evidenced by protocols involving morpholine and halogenated aryl precursors . Its molecular formula is C₁₁H₁₂F₃NO₂, with a molecular weight of 247.22 g/mol. The compound is utilized in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and inflammatory pathways, due to its balanced lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNHBVHPPNOGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655668 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094752-66-5 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most commonly reported synthetic route for 2-(4-(Trifluoromethoxy)phenyl)morpholine involves the nucleophilic substitution reaction between 4-(trifluoromethoxy)aniline and epichlorohydrin, followed by ring closure with morpholine under basic conditions. This approach yields the target morpholine derivative, often isolated as its hydrochloride salt for stability and ease of handling.

- Step 1: Reaction of 4-(trifluoromethoxy)aniline with epichlorohydrin to form an intermediate amino alcohol or chlorohydrin derivative.

- Step 2: Cyclization via reaction with morpholine in the presence of a base to form the morpholine ring, producing this compound hydrochloride.

This method is favored for its straightforwardness and relatively high yield, making it suitable for both laboratory-scale synthesis and industrial production.

Industrial Production Methods

Industrial-scale production of this compound typically optimizes the above synthetic route by employing:

- Continuous flow reactors to improve reaction control, scalability, and safety.

- Automated synthesis systems for consistent quality and reproducibility.

- Stringent quality control to ensure high purity, critical for pharmaceutical applications.

Such optimization reduces reaction times and waste, enhancing overall process efficiency.

Advanced Synthetic Strategies and Research Findings

Beyond the basic synthetic route, more sophisticated methods have been developed involving convergent processes and reductive amination techniques, especially for related morpholine derivatives with trifluoromethyl substituents, which share structural and synthetic similarities.

Notable research insights include:

- Use of reductive amination with intermediates such as 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole to introduce morpholine and trifluoromethoxy functionalities in a single step, avoiding multi-step cyclizations.

- Employment of sodium triacetoxyborohydride and other mild reducing agents for selective reductive amination under mild conditions (20–40 °C), enhancing yield and purity.

- Selection of organic solvents such as dimethylformamide, dimethylacetamide, and toluene to optimize solubility and reaction kinetics.

- Use of strong bases like organomagnesium halides (e.g., ethylmagnesium chloride) or organolithium reagents (e.g., n-butyllithium) in early steps to facilitate formation of key intermediates.

- Temperature control is crucial, with some steps performed at low temperatures (-80 to 0 °C) to avoid side reactions and improve selectivity.

These methods have been patented and documented in detail, highlighting their utility in producing morpholine derivatives with high stereochemical and chemical purity, which are essential for pharmaceutical applications.

Comparative Table of Preparation Methods

| Preparation Aspect | Basic Route (Aniline + Epichlorohydrin) | Advanced Reductive Amination Route | Industrial Optimization |

|---|---|---|---|

| Starting Materials | 4-(Trifluoromethoxy)aniline, epichlorohydrin, morpholine | 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole, morpholine salts | Same as basic route with process intensification |

| Reaction Type | Nucleophilic substitution and ring closure | Reductive amination | Continuous flow, automated synthesis |

| Reducing Agents | Not typically required | Sodium triacetoxyborohydride, borane complexes, sodium borohydride | Same as advanced route |

| Solvents | Common organic solvents (e.g., toluene, DMF) | Dimethylformamide, dimethylacetamide, toluene | Optimized solvent mixtures |

| Temperature Range | Ambient to mild heating | 0–40 °C (room temperature preferred) | Controlled temperature with improved heat exchange |

| Yield and Purity | Moderate to high | High, with fewer side products | High, with rigorous quality control |

| Scalability | Suitable for lab and pilot scale | More complex but scalable with automation | Large-scale industrial production |

Summary of Key Research Findings

- The trifluoromethoxy group enhances the compound's lipophilicity and stability, making the morpholine derivative valuable in drug design.

- Reductive amination strategies provide efficient access to complex morpholine derivatives, reducing the number of synthetic steps.

- Selection of reducing agents and solvents critically influences reaction efficiency and product purity.

- Industrial processes emphasize continuous flow and automation to meet demand while maintaining quality.

Chemical Reactions Analysis

Morpholine Ring

The morpholine ring participates in several characteristic reactions:

Trifluoromethoxy Group

The -OCF₃ group exhibits unique stability and reactivity:

-

Hydrolytic Stability : Resists hydrolysis under both acidic (pH < 2) and basic (pH > 12) conditions at temperatures up to 80°C .

-

Electrophilic Substitution : Directs incoming electrophiles to meta positions, though reactions are rare due to strong electron withdrawal .

-

Radical Reactions : Participates in radical trifluoromethylation under UV light, forming CF₃-adducts .

Cross-Coupling Reactions

Pd-catalyzed coupling reactions enable structural diversification:

-

Suzuki-Miyaura Coupling : The phenyl ring reacts with aryl boronic acids in the presence of Pd(dppf)Cl₂, yielding biaryl derivatives (e.g., 4-methoxybiphenyl derivatives) .

-

Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides, producing secondary amines.

Cycloaddition and Heterocycle Formation

-

Reaction with isocyanates generates carboxamides (e.g., N-[2-(trifluoromethoxy)phenyl]carboxamide) .

-

Condensation with aldehydes forms Schiff bases, which cyclize to yield imidazolidine derivatives .

Stability Under Harsh Conditions

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its trifluoromethoxy group enhances reactivity and selectivity in various chemical reactions.

Biology

- Biochemical Assays: 2-(4-(Trifluoromethoxy)phenyl)morpholine is employed in biochemical assays to study enzyme interactions. It has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating potential applications in anti-inflammatory therapies .

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. For instance, modifications to the morpholine structure have yielded compounds with enhanced biological activity against MCF-7 and A549 cell lines .

Industry

- Material Development: The compound is utilized in developing new materials with enhanced thermal stability and resistance to chemical degradation. Its unique properties make it suitable for applications in specialty chemicals and advanced materials.

Anti-inflammatory Effects

A notable study demonstrated that derivatives similar to this compound significantly inhibited iNOS and COX-2 expression in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of related morpholine derivatives on various cancer cell lines, revealing promising results with IC50 values comparable to established anticancer drugs. This suggests that further structural modifications could enhance therapeutic efficacy .

| Compound | Biological Activity | IC50 Values (μM) | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory | - | Modulates iNOS and COX-2 |

| Similar Morpholine Derivatives | Cytotoxicity | 0.12–5.51 | Effective against MCF-7, A549 cell lines |

| Reference Compound (e.g., Tamoxifen) | Anticancer | 10.38 | Comparison with novel derivatives |

Structure-Activity Relationship (SAR)

The presence of electron-donating groups (EDGs), like the trifluoromethoxy group, is crucial for enhancing biological activity. Conversely, introducing electron-withdrawing groups (EWGs) tends to decrease potency. Understanding these relationships is vital for designing new compounds with improved efficacy against specific targets .

Molecular Docking Studies

Molecular docking studies have shown strong affinities between this compound and active sites of target enzymes like iNOS and COX-2. These interactions are primarily hydrophobic, indicating that structural modifications could optimize binding further and enhance therapeutic effects .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The morpholine ring can also contribute to the compound’s overall stability and solubility, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural analogs of 2-(4-(Trifluoromethoxy)phenyl)morpholine, emphasizing substituent effects and physicochemical properties:

Substituent Effects on Reactivity and Bioactivity

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃):

The -OCF₃ group in the target compound provides greater polarity than -CF₃ (as in 4-(4-(Trifluoromethyl)phenyl)morpholine), improving aqueous solubility while retaining lipophilicity. However, -CF₃ derivatives exhibit higher metabolic resistance due to reduced oxidative susceptibility . - Thiomorpholine vs. Morpholine:

Replacing the oxygen atom in morpholine with sulfur (thiomorpholine, as in 4-(4-Nitrophenyl)thiomorpholine) increases electron density, altering binding affinity in receptor-ligand interactions. Thiomorpholines are often used in prodrugs for controlled release . - Halogenated Derivatives (Br, I): Bromo and iodo substituents (e.g., 4-(2-Bromo-4-nitrophenyl)morpholine and 4-[2-(4-Iodophenoxy)ethyl]morpholine) enable cross-coupling reactions (e.g., Suzuki-Miyaura), making them versatile intermediates in medicinal chemistry .

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)morpholine, also known as 2-[4-(trifluoromethoxy)phenyl]morpholine hydrochloride, is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C11H13ClF3NO2

- Molecular Weight : 283.67 g/mol

- IUPAC Name : 2-[4-(trifluoromethoxy)phenyl]morpholine; hydrochloride

- Solubility : Enhanced solubility in water due to the hydrochloride form.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate the activity of its targets, leading to various biological effects, including anti-inflammatory and potential anticancer activities .

Enzyme Interaction and Inhibition

Research indicates that this compound has been utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to inhibit certain enzymes has been explored in various studies:

- iNOS and COX-2 Inhibition : In vitro studies have shown that related compounds can dramatically reduce inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression in LPS-stimulated macrophage cells. This suggests potential applications in treating inflammation-associated disorders .

Case Studies

- Anti-inflammatory Effects : A study highlighted the synthesis of derivatives similar to this compound, which demonstrated significant anti-inflammatory properties by inhibiting iNOS and COX-2 expression in macrophages .

- Cytotoxicity Evaluation : Other derivatives were tested for cytotoxicity against various cancer cell lines, showing promising results with IC50 values comparable to established anticancer drugs. This indicates that modifications to the morpholine structure can yield compounds with enhanced biological activity .

Comparative Analysis

| Compound | Biological Activity | IC50 Values (μM) | Notes |

|---|---|---|---|

| This compound | Anti-inflammatory | - | Modulates iNOS and COX-2 |

| Similar Morpholine Derivatives | Cytotoxicity | 0.12–5.51 | Effective against MCF-7, A549 cell lines |

| Reference Compound (e.g., Tamoxifen) | Anticancer | 10.38 | Comparison with novel derivatives |

Structure-Activity Relationship (SAR)

The presence of electron-donating groups (EDGs), such as the trifluoromethoxy group in the phenyl ring, has been shown to enhance biological activity. Conversely, introducing electron-withdrawing groups (EWGs) tends to decrease potency. This SAR insight is crucial for designing new compounds with improved efficacy against specific targets .

Molecular Docking Studies

Molecular docking studies have revealed strong affinities between this compound and active sites of target enzymes like iNOS and COX-2. These interactions are primarily hydrophobic, suggesting that structural modifications could further optimize binding and enhance therapeutic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.